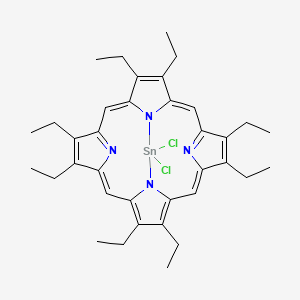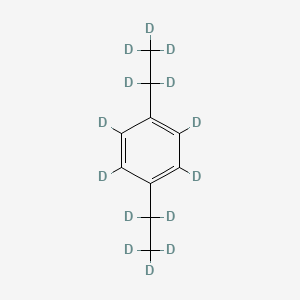
argon-38
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Argon-38 is a stable isotope of the noble gas argon, which is represented by the atomic number 18 and mass number 38. This compound is one of the naturally occurring isotopes of argon, along with argon-36 and argon-40. It is a colorless, odorless, and inert gas under standard conditions, making it chemically non-reactive .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Argon-38 is not typically synthesized in a laboratory setting due to its natural occurrence. it can be produced through the irradiation of potassium-38 with protons. This process involves bombarding potassium-38 with high-energy protons, resulting in the formation of this compound .
Industrial Production Methods
This method involves cooling air to extremely low temperatures to liquefy its components, followed by fractional distillation to separate argon from other gases such as nitrogen and oxygen .
Analyse Des Réactions Chimiques
Argon-38, like other noble gases, is chemically inert and does not readily undergo chemical reactions. This inertness is due to its complete valence electron shell, which makes it stable and unlikely to form compounds under normal conditions . Therefore, this compound does not participate in oxidation, reduction, substitution, or other common chemical reactions.
Applications De Recherche Scientifique
Argon-38 has several scientific research applications, including:
Geochronology: this compound is used in potassium-argon dating, a method for determining the age of rocks and minerals.
Medical Imaging: This compound can be used as a precursor in the production of radioactive isotopes such as potassium-38, which is used as a blood flow tracer in medical imaging.
Inert Atmospheres: This compound is used to create inert atmospheres in laboratories and industrial processes to prevent unwanted chemical reactions.
Mécanisme D'action
As an inert gas, argon-38 does not exert effects through chemical reactions. in plasma technology, this compound can be ionized to form plasma, which interacts with materials through physical processes such as ion bombardment and electron excitation. These interactions can lead to sterilization, surface modification, and other effects .
Comparaison Avec Des Composés Similaires
Argon-38 can be compared with other noble gas isotopes, such as:
Argon-36: Another stable isotope of argon, with a lower atomic mass.
Helium-4: A stable isotope of helium, another noble gas, used in cryogenics and as a lifting gas.
This compound is unique due to its specific applications in geochronology and medical imaging, where its stable nature and specific isotopic properties are advantageous .
Propriétés
Formule moléculaire |
Ar |
|---|---|
Poids moléculaire |
37.962732 g/mol |
Nom IUPAC |
argon-38 |
InChI |
InChI=1S/Ar/i1-2 |
Clé InChI |
XKRFYHLGVUSROY-YPZZEJLDSA-N |
SMILES isomérique |
[38Ar] |
SMILES canonique |
[Ar] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


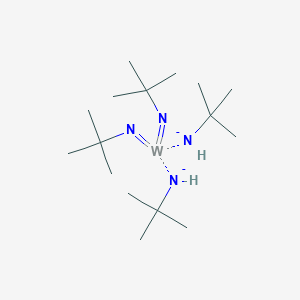
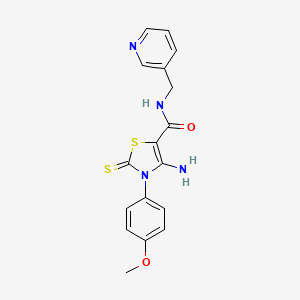

![3-Hydroxy-N'-[(1E)-(2-hydroxyphenyl)methylene]-2-naphthohydrazide](/img/structure/B12055495.png)
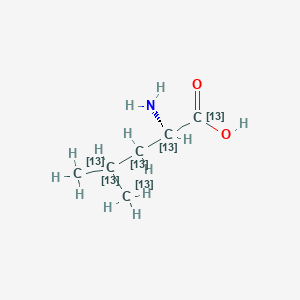





![3-(3,6-Diiodo-9H-carbazol-9-YL)-N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-YL)methylidene]propanohydrazide](/img/structure/B12055557.png)
